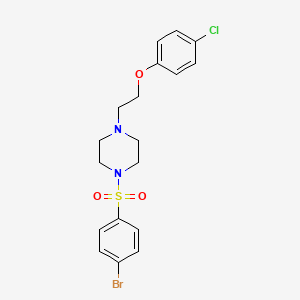
1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-ブロモフェニル)スルホニル)-4-(2-(4-クロロフェノキシ)エチル)ピペラジンは、4-ブロモフェニルスルホニル基と4-クロロフェノキシエチル基で置換されたピペラジン環を特徴とする有機化合物です。
準備方法
合成経路と反応条件
1-((4-ブロモフェニル)スルホニル)-4-(2-(4-クロロフェノキシ)エチル)ピペラジンの合成は、通常、複数のステップを伴います。
ピペラジンコアの形成: これは、エチレンジアミンを適切なジハライドと塩基性条件下で反応させることで実現できます。
4-ブロモフェニルスルホニル基の導入: このステップでは、トリエチルアミンなどの塩基の存在下、4-ブロモベンゼンスルホニルクロリドを使用してピペラジン環をスルホン化します。
4-クロロフェノキシエチル基の結合: これは、中間体を4-クロロフェノキシエチルクロリドと塩基性条件下で反応させることで行うことができます。
工業生産方法
この化合物の工業生産方法は、高収率と純度を確保するために、上記の合成経路を最適化することを含む可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、クロマトグラフィーなどの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
1-((4-ブロモフェニル)スルホニル)-4-(2-(4-クロロフェノキシ)エチル)ピペラジンは、次のようなさまざまな化学反応を起こすことができます。
置換反応: フェニル環上の臭素原子は、他の求核試薬で置換することができます。
酸化および還元反応: スルホニル基は硫化物に還元するか、スルホンに酸化することができます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解を起こし、スルホニルまたはエーテル結合が切断されます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核試薬が含まれます。
酸化反応: 過酸化水素またはm-クロロ過安息香酸などの試薬を使用できます。
還元反応: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
加水分解: それぞれ塩酸または水酸化ナトリウムを使用する酸性または塩基性条件。
主な生成物
置換反応: 生成物は使用した求核試薬によって異なります。
酸化および還元反応: 生成物には、対応する硫化物またはスルホン誘導体が含まれます。
加水分解: 生成物には、元の化合物の切断フラグメントが含まれます。
科学研究への応用
1-((4-ブロモフェニル)スルホニル)-4-(2-(4-クロロフェノキシ)エチル)ピペラジンは、いくつかの科学研究への応用があります。
医薬品化学: 特に神経障害を標的とする潜在的な治療薬の合成のためのビルディングブロックとして使用できます。
材料科学: この化合物は、特定の電子または光学特性を持つ新しい材料の開発に使用できます。
生物学的調査: タンパク質-リガンド相互作用を研究するためのプローブまたはリガンドとして生化学アッセイで使用できます。
工業用途: この化合物は、さまざまな産業プロセス向けの特殊化学物質および中間体の合成に使用できます。
科学的研究の応用
1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
1-((4-ブロモフェニル)スルホニル)-4-(2-(4-クロロフェノキシ)エチル)ピペラジンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に作用し、その活性を調節する可能性があります。スルホニル基とエーテル基は、水素結合やその他の相互作用に関与し、化合物の結合親和性と特異性に影響を与える可能性があります。
類似化合物との比較
類似化合物
1-((4-クロロフェニル)スルホニル)-4-(2-(4-ブロモフェノキシ)エチル)ピペラジン: この化合物は構造的に類似していますが、臭素原子と塩素原子の位置が逆になっています。
1-((4-メチルフェニル)スルホニル)-4-(2-(4-クロロフェノキシ)エチル)ピペラジン: この化合物は、フェニル環上に臭素原子の代わりにメチル基を持っています。
1-((4-ブロモフェニル)スルホニル)-4-(2-(4-メトキシフェノキシ)エチル)ピペラジン: この化合物は、フェノキシエチル基上に塩素原子の代わりにメトキシ基を持っています。
独自性
1-((4-ブロモフェニル)スルホニル)-4-(2-(4-クロロフェノキシ)エチル)ピペラジンは、ピペラジン環上の置換基の特定の組み合わせにより、独自の化学的および生物学的特性を発揮できるため、ユニークです。臭素原子と塩素原子の両方があるため、化合物の反応性と生物学的標的との相互作用に影響を与え、創薬やその他の用途のための貴重な足場となっています。
特性
分子式 |
C18H20BrClN2O3S |
|---|---|
分子量 |
459.8 g/mol |
IUPAC名 |
1-(4-bromophenyl)sulfonyl-4-[2-(4-chlorophenoxy)ethyl]piperazine |
InChI |
InChI=1S/C18H20BrClN2O3S/c19-15-1-7-18(8-2-15)26(23,24)22-11-9-21(10-12-22)13-14-25-17-5-3-16(20)4-6-17/h1-8H,9-14H2 |
InChIキー |
PENOBJRJRCNTOF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















